(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine falls under the classification of heterocyclic compounds, specifically oxazoles. It is further categorized as an aromatic amine due to the presence of the amine functional group attached to an aromatic system.
The synthesis of (5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine typically involves several key steps:
In industrial settings, similar synthetic routes are employed but optimized for large-scale production. Techniques such as continuous flow reactors and automated synthesis are utilized to enhance yield and purity.
The molecular structure of (5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine can be described as follows:
The compound's structural data includes:
(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine is involved in various chemical reactions:
The mechanism of action for (5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine primarily involves its interaction with specific molecular targets. Notably, oxazole derivatives have been shown to interact with prostacyclin receptors, which play a role in inhibiting platelet aggregation and promoting vasodilation. This interaction suggests potential therapeutic applications in cardiovascular diseases.
The physical and chemical properties of (5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine include:
Experimental data regarding melting point, boiling point, and solubility should be obtained from laboratory analyses for accurate characterization.
(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine has several scientific applications:
The benzoxazole core represents a privileged heterocyclic system in medicinal chemistry due to its remarkable capacity for target engagement and pharmacokinetic optimization. Structurally, benzoxazole derivatives exhibit several drug-like properties including moderate molecular weight (typically 150-350 g/mol), balanced lipophilicity (logP range 1.5-3.5), and sufficient polar surface area for aqueous solubility [4]. These characteristics contribute to favorable absorption and distribution profiles while maintaining metabolic stability. The (5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine scaffold demonstrates particular significance in molecular recognition events, as evidenced by its incorporation into compounds showing potent antimicrobial activity against Gram-positive (Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) with MIC values reaching 1.14 × 10⁻³ μM to 2.57 × 10⁻³ μM, often outperforming reference antibiotics like ofloxacin [4]. Additionally, structural analogues have demonstrated promising anticancer activity against human colorectal carcinoma (HCT116) cell lines, with IC₅₀ values as low as 24.5 μM, comparable to 5-fluorouracil [4]. The molecular recognition versatility stems from the benzoxazole core's ability to participate in hydrogen bonding (via nitrogen and oxygen atoms), π-π stacking interactions (through the aromatic system), and hydrophobic contacts (via the fused ring structure) [3]. These diverse interaction capabilities enable the scaffold to bind effectively to various biological targets, including enzymes, GPCRs, and nucleic acids.
Table 1: Molecular Characteristics of Key Benzoxazole Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine hydrochloride | 1158570-31-0 | C₉H₁₀Cl₂N₂O | 233.09 | Chloro substituent, methyl group, primary amine |
(5-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride | PH019150 | C₈H₇Cl₂N₂O | 218.06 | Chloro substituent, primary amine |
(5-Methylbenzo[d]oxazol-2-yl)methanamine hydrochloride | 1158646-45-7 | C₉H₁₁ClN₂O | 198.65 | Methyl substituent, primary amine |
5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one | JRD1642 | C₈H₆ClNO₂ | 183.60 | Chloro substituent, methyl group, lactam |
The strategic placement of chloro and methyl substituents at the C5 and C6 positions of the benzoxazole ring creates a synergistic electronic and steric environment that profoundly influences target binding and ADMET properties. The chloro substituent at C5 serves multiple critical functions: (1) It acts as a strong electron-withdrawing group, reducing electron density on the heterocyclic core and enhancing metabolic stability against oxidative degradation; (2) It provides a halogen bonding motif capable of interacting with carbonyl oxygens and protonated nitrogen atoms in biological targets, with bond energies ranging from 1-5 kcal/mol; (3) It increases lipophilicity (logP increase of ~0.7) to improve membrane permeability [6] [8]. Meanwhile, the methyl group at C6 contributes steric bulk that restricts molecular rotation, potentially locking bioactive conformations while providing a hydrophobic contact surface for van der Waals interactions with protein pockets. This methyl substituent also serves as a metabolic blocker, protecting the adjacent positions from cytochrome P450-mediated oxidation [9]. Computational analyses reveal that the combined chloro-methyl substitution pattern creates a distinctive electrostatic potential surface around the benzoxazole core, enhancing binding affinity to various enzyme targets including kinases and GPCRs. For instance, in kinase inhibition applications, derivatives featuring this substitution pattern demonstrated >10-fold improved potency compared to unsubstituted analogues in LRRK2 inhibition assays [10]. The position-specific effects are further evidenced by the diminished antimicrobial activity observed when the methyl group is shifted from C6 to C5, highlighting the critical nature of substitution patterning [3] [4].
The development of methanamine-fused heterocycles represents a significant evolution in medicinal chemistry's approach to privileged scaffolds. The journey began with simple benzoxazole structures identified from natural sources like the antibiotic calcimycin in the 1970s [4]. Early medicinal chemistry efforts focused on unsubstituted benzoxazolyl-methanamines as synthetic intermediates with limited biological exploration. The 1990s witnessed a paradigm shift with the discovery that halogenation significantly enhanced biological activity, leading to compounds like 5-chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride that demonstrated improved CNS penetration [5]. The strategic incorporation of the methyl group adjacent to the chloro substituent emerged in the early 2000s as a solution to metabolic instability issues observed with early halogenated derivatives. This innovation is exemplified in the development of G protein-biased dopamine D2 receptor agonists where the 6-methylbenzothiazole analogue demonstrated unprecedented bias factors (β-arrestin recruitment EC₅₀ = 13 nM, Emax = 23%; Gi/o activity EC₅₀ = 15 nM, Emax = 50%) [7]. The historical progression shows clear optimization stages: (1) Initial exploration of the benzoxazole core; (2) Halogenation for enhanced potency; (3) Methylation for metabolic stabilization; (4) Strategic functionalization of the methanamine side chain for target-specific applications. This evolution has positioned (5-chloro-6-methylbenzo[d]oxazol-2-yl)methanamine as a versatile intermediate in modern drug discovery, featuring in compounds ranging from antimicrobials to CNS-targeted therapeutics. Recent applications include its use as a key building block in leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease treatment, where the chloro-methyl substituted benzoxazole core provides optimal interactions with the ATP-binding pocket [10].
Table 2: Evolution of Methanamine-Fused Heterocycles in Drug Discovery
Generation | Time Period | Representative Structure | Key Advancements | Therapeutic Applications |
---|---|---|---|---|
First Generation | 1970s-1980s | Benzo[d]oxazol-2-yl)methanamine | Identification of core scaffold | Limited therapeutic exploration |
Second Generation | 1990s-early 2000s | 5-Chlorobenzo[d]oxazol-2-yl)methanamine | Halogenation for enhanced potency | Antimicrobial agents |
Third Generation | Mid-2000s | 5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine | Methylation for metabolic stabilization | Kinase inhibitors, CNS agents |
Fourth Generation | 2010s-Present | Functionalized derivatives | Target-specific side chain modifications | Biased agonists, anticancer agents |
The structural and functional journey of (5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine demonstrates how rational molecular design transforms simple heterocyclic scaffolds into sophisticated therapeutic tools. The strategic chloro-methyl substitution pattern addresses multiple drug design challenges simultaneously: enhancing target binding through optimized electronic properties, improving metabolic stability through steric protection, and maintaining favorable physicochemical properties for bioavailability. These advances position this scaffold as a versatile building block for future therapeutic innovation across multiple disease domains.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9